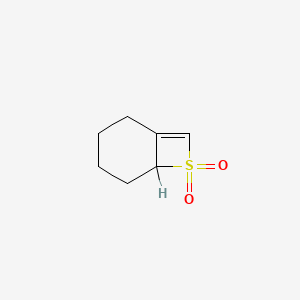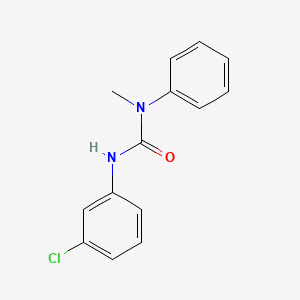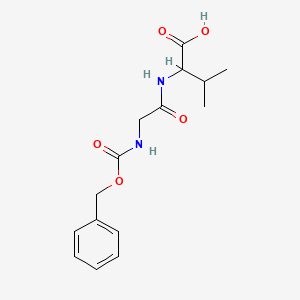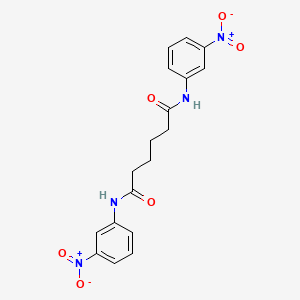
4-Chloro-5-methyl-2-(propan-2-yl)phenyl (4-fluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is a synthetic organic compound with the molecular formula C17H17ClFNO2 It is a member of the carbamate family, which are esters of carbamic acid This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, an isopropyl group, a methyl group, and a fluorinated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Solvent: Common solvents used in this reaction include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods are designed to optimize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Nucleophiles: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
科学研究应用
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-(METHYLTHIO)PHENYL)CARBAMATE
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(2,5-XYLYL)CARBAMATE
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE
Uniqueness
4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is unique due to the presence of both a chlorinated and a fluorinated phenyl group. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6672-41-9 |
|---|---|
分子式 |
C17H17ClFNO2 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
(4-chloro-5-methyl-2-propan-2-ylphenyl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C17H17ClFNO2/c1-10(2)14-9-15(18)11(3)8-16(14)22-17(21)20-13-6-4-12(19)5-7-13/h4-10H,1-3H3,(H,20,21) |
InChI 键 |
CBLHGYVUGJDXOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)



![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)





